

Application Notes: Vilsmeier-Haack Formylation of Electron-Rich Arenes

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Compound of Interest

Compound Name: Dimethylaminomethylene chloride

Cat. No.: B8503496

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Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][6] The electrophilic species in this reaction is a chloroiminium ion, also known as the Vilsmeier reagent.[5][6][7] Due to the mild reaction conditions and the relatively weak electrophilicity of the Vilsmeier reagent, this method is particularly suitable for arenes that are activated towards electrophilic substitution.[1][5]

Mechanism of Action

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

- **Formation of the Vilsmeier Reagent:** N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion (Vilsmeier reagent).[2][5][8]
- **Electrophilic Aromatic Substitution:** The electron-rich arene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the corresponding aryl aldehyde.[2][7][8]

Scope and Limitations

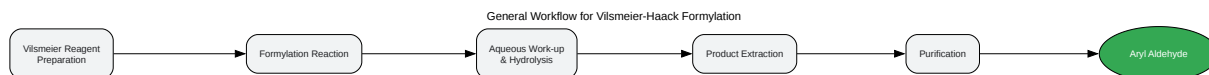
The Vilsmeier-Haack reaction is highly effective for the formylation of a variety of electron-rich aromatic compounds, including:

- Anilines and their derivatives: N,N-dialkylanilines are excellent substrates.
- Phenols and their ethers: Anisole and other alkoxybenzenes readily undergo formylation.
- Fused aromatic systems: Anthracene is formylated at the highly reactive 9-position.[9]
- Heterocyclic compounds: Electron-rich heterocycles such as indoles, pyrroles, and furans are particularly good substrates for this reaction.[1][5][10] The relative reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene.[4]

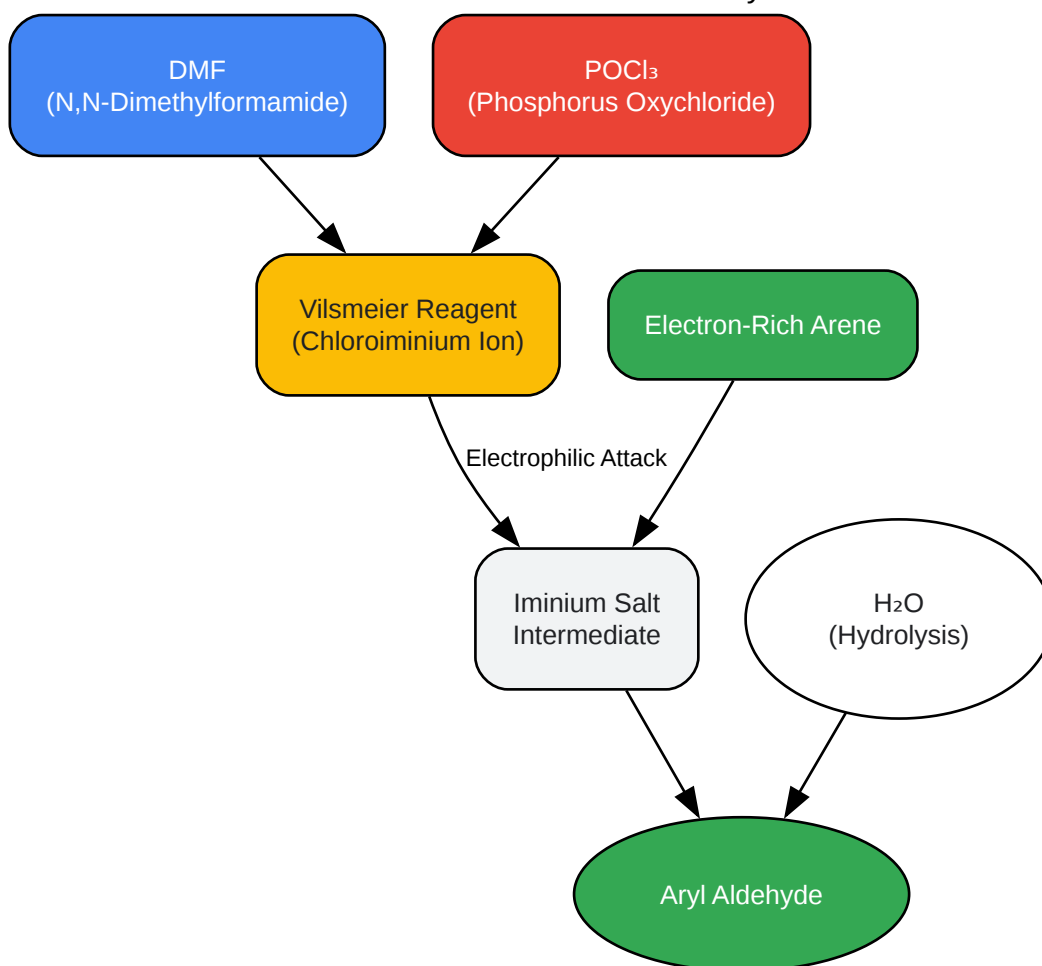
The reaction is generally regioselective, with substitution occurring at the most electron-rich position that is sterically accessible. For substituted benzenes, formylation typically occurs at the para position to the activating group.[3][4]

A key limitation of the Vilsmeier-Haack reaction is its general inapplicability to electron-deficient arenes. Aromatic compounds with strongly deactivating groups often fail to react.

Experimental Workflow Diagram



Mechanism of Vilsmeier-Haack Formylation



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